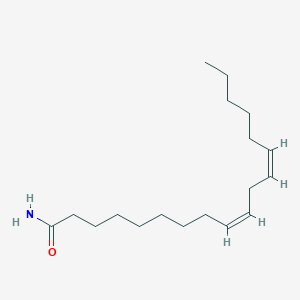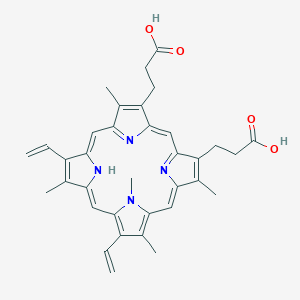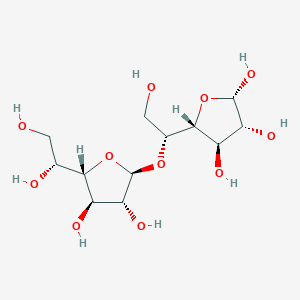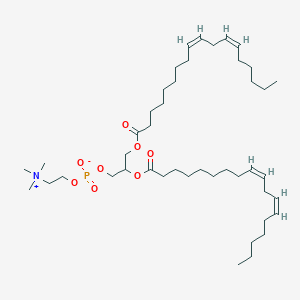
Linoleamide
Overview
Description
Linoleamide, also known as 9,12-Octadecadienamide or Linoleic acid amide, is a member of the fatty amides class. Fatty amides are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. This compound is practically insoluble in water and is relatively neutral . It has been studied for its potential biological activities, including its role as a hypocholesteremic agent .
Mechanism of Action
Target of Action
Linoleamide, a primary fatty acid amide derived from linoleic acid , has been identified as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of endocannabinoids in the nervous system . By inhibiting FAAH, this compound can potentially modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
This compound interacts with FAAH in a time-dependent and dose-dependent manner . The mechanism of inhibition is most likely irreversible or slowly reversible . This interaction results in the inhibition of FAAH’s enzymatic activity, leading to an increase in the concentration of endocannabinoids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid system. Endocannabinoids, such as anandamide or arachidonoylethanolamide (AEA), are synthesized when needed to regulate the release of other neurotransmitters . By inhibiting FAAH, this compound prevents the degradation of endocannabinoids, thereby enhancing their effects .
Pharmacokinetics
It is known that this compound is a lipophilic compound , suggesting that it may have good bioavailability
Result of Action
The inhibition of FAAH by this compound leads to an increase in the concentration of endocannabinoids . This can result in various physiological effects, depending on the specific endocannabinoid and its function. For example, increased levels of endocannabinoids can lead to analgesic, anti-inflammatory, or neuroprotective effects .
Biochemical Analysis
Biochemical Properties
Linoleamide is prominent in biochemical research, especially in studies concerning lipid signaling pathways and cellular communication . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions.
Cellular Effects
This compound modulates intracellular Ca2+ homeostasis, influencing cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism, thereby affecting various types of cells and cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to inhibit SPCA2, a Golgi secretory pathway Ca2±ATPase that transports ions of Ca2+ and Mn2+ .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins. These processes can affect its localization or accumulation .
Preparation Methods
Linoleamide can be synthesized using various methods. One of the most convenient methods involves the use of dicyclohexylcarbodiimide, a reagent commonly used in polypeptide chemistry . This method allows for the synthesis of N-substituted linoleamides. The general synthetic route involves the reaction of linoleic acid with an amine in the presence of dicyclohexylcarbodiimide to form the corresponding amide. Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Linoleamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of hydroperoxides, which can further decompose to form aldehydes and other products . Reduction reactions can convert this compound to its corresponding amine. Substitution reactions can introduce different functional groups into the this compound molecule, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: Linoleamide is used as a reagent in organic synthesis and as a model compound for studying fatty acid amides.
Medicine: This compound has been investigated for its hypocholesteremic effects, showing potential as a cholesterol-lowering agent.
Industry: this compound is used in the formulation of various industrial products, including lubricants and surfactants.
Comparison with Similar Compounds
Linoleamide can be compared to other fatty acid amides, such as:
- N-isopropyl this compound
- N-cyclohexyl this compound (Clinolamide)
- N,N-diphenyl this compound
- N,N-methylcyclohexyl this compound
- N-linoleoylpyrrolidine
- N-(α-methylbenzyl) this compound (AC-223)
These compounds share similar structures but differ in their substituents, which can affect their biological activities and chemical properties . For example, N-cyclohexyl this compound (Clinolamide) has shown significant cholesterol-lowering effects, similar to this compound . the presence of different substituents can lead to variations in their efficacy and mechanism of action.
Properties
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIHQZFZMWZOJV-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042098 | |
| Record name | Linoleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3999-01-7, 3072-13-7 | |
| Record name | Linoleamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3999-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linoleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,12-Octadecadienamide, (9Z,12Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Linoleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9Z,12Z)-octadeca-9,12-dien-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINOLEAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5340S2UXSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Linoleamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)






